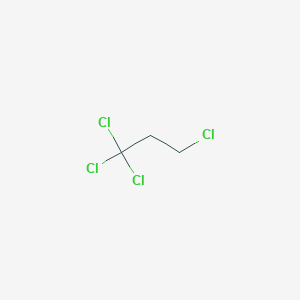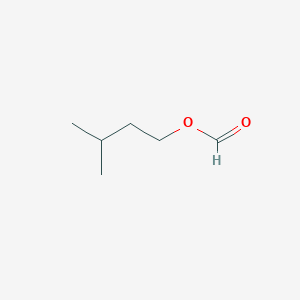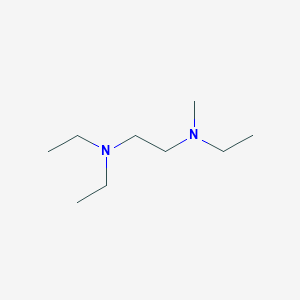
1,1,1,3-四氯丙烷
描述
1,1,1,3-Tetrachloropropane, also known as 1,1,1,3-Tetrachloropropane, is a useful research compound. Its molecular formula is C3H4Cl4 and its molecular weight is 181.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1,1,1,3-Tetrachloropropane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,1,1,3-Tetrachloropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,3-Tetrachloropropane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
热物理性质研究
1,1,1,3-四氯丙烷通常用于热物理性质研究。 科学家使用它来研究各种性质,例如三相点温度、正常沸点、临界温度和临界压力 .
化学结构分析
该化合物也用于化学结构分析。 它的分子结构可以使用各种技术进行研究,提供有关其物理和化学性质的宝贵信息 .
工业化学过程
在工业化学过程中,1,1,1,3-四氯丙烷可以作为中间体。 例如,它用于制备1,1,1,3,3-五氟丙烷 (HFC-245fa),一种不破坏臭氧层的发泡剂 .
安全和危害
作用机制
Target of Action
This compound is a chlorinated hydrocarbon, and such compounds often interact with a variety of biological targets, including proteins and lipids .
Mode of Action
Chlorinated hydrocarbons in general are known to interact with biological molecules, potentially leading to changes in cellular function .
Biochemical Pathways
Chlorinated hydrocarbons can potentially disrupt various biochemical pathways due to their reactivity with biological molecules .
Pharmacokinetics
Metabolism of these compounds can occur in the liver, and excretion can occur via the urine and feces .
Result of Action
Chlorinated hydrocarbons can potentially cause a variety of effects due to their reactivity with biological molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,1,3-Tetrachloropropane. For example, the presence of other chemicals can influence its reactivity. Additionally, physical factors such as temperature and pH can affect its stability .
属性
IUPAC Name |
1,1,1,3-tetrachloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTACNSITJSJFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051546 | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propane, 1,1,1,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1070-78-6 | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,3-Tetrachloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3-tetrachloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1,3-TETRACHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM99MQP76V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,1,3-Tetrachloropropane?
A1: 1,1,1,3-Tetrachloropropane has the molecular formula C3H4Cl4 and a molecular weight of 181.88 g/mol. []
Q2: Is there spectroscopic data available for 1,1,1,3-Tetrachloropropane?
A2: Yes, studies have investigated the 13C NMR spectra of 1,1,1,3-Tetrachloropropane and other polychlorinated compounds. This data helps identify specific chemical groups within complex mixtures. [] Additionally, PMR (Proton Magnetic Resonance) has been used to analyze the conformational isomerism of 1,1,1,3-Tetrachloropropane. []
Q3: How is 1,1,1,3-Tetrachloropropane synthesized?
A3: 1,1,1,3-Tetrachloropropane can be synthesized through the telomerization reaction of tetrachloromethane (carbon tetrachloride) and ethylene. This reaction often utilizes catalysts like phosphate esters, powdered iron, or FeCl3. []
Q4: What are the common reactions involving 1,1,1,3-Tetrachloropropane?
A4: 1,1,1,3-Tetrachloropropane participates in various reactions, including:
- Telomerization: It reacts with vinylidene chloride in the presence of coordination catalysts, yielding a mixture of telomers. Interestingly, a 1,5-hydrogen shift in the intermediate radical can lead to the formation of unexpected byproducts. []
- Fluorination: Reacting 1,1,1,3-Tetrachloropropane with anhydrous hydrogen fluoride over a chromium-based catalyst can yield 3,3,3-trifluoropropene-1. []
- Dehydrochlorination: This reaction, often catalyzed by FeCl3, converts 1,1,1,3-Tetrachloropropane into 1,1,3-trichloropropene and/or 3,3,3-trichloropropene. []
Q5: Can 1,1,1,3-Tetrachloropropane be used as a starting material for other compounds?
A5: Yes, research indicates that 1,1,1,3-Tetrachloropropane serves as a precursor in the synthesis of various compounds, including dl-cysteic acid, 3-sulfoacrylic acid, and the insecticide pyridalyl. [, ]
Q6: Does 1,1,1,3-Tetrachloropropane have any catalytic applications?
A6: While not a catalyst itself, 1,1,1,3-Tetrachloropropane is often involved in reactions initiated by catalysts. For example, metal carbonyls like Fe(CO)5 and Mo(CO)6 initiate its reaction with various unsaturated compounds, including olefins and acrylic monomers. [, , , , , , , ]
Q7: Has 1,1,1,3-Tetrachloropropane been detected in environmental samples?
A7: Yes, studies have identified 1,1,1,3-Tetrachloropropane in desalted crude oil, indicating its presence in the environment as a result of industrial processes. []
Q8: What analytical techniques are used to study 1,1,1,3-Tetrachloropropane?
A8: Several analytical methods are employed, including:
- Gas Chromatography (GC): Coupled with electron capture detection (ECD), GC is utilized for identifying and quantifying 1,1,1,3-Tetrachloropropane, particularly in complex mixtures like crude oil. []
- Nuclear Quadrupole Resonance (NQR): This technique provides insights into the crystal structure and dynamical properties of 1,1,1,3-Tetrachloropropane. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)









